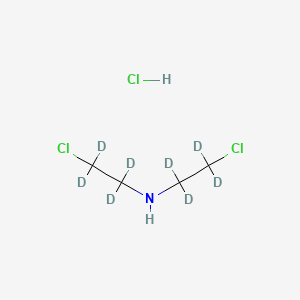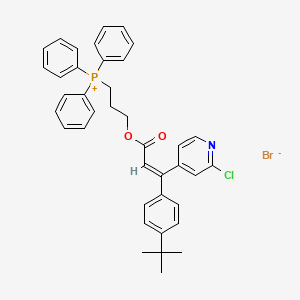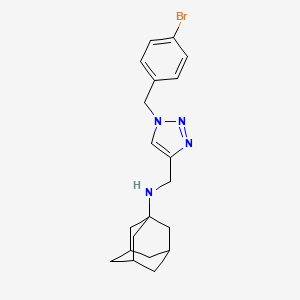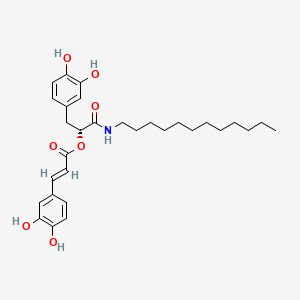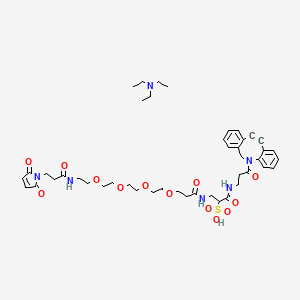
Sulfo DBCO-PEG4-Maleimide (TEA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo DBCO-PEG4-Maleimide (TEA) is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm improves solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds, while the DBCO moiety is commonly used for copper-free click chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Maleimide (TEA) is synthesized by reacting a maleimide compound with a PEG linker and a DBCO moiety. The reaction typically involves dissolving the maleimide compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 5-20 mM. The PEG linker and DBCO moiety are then added to the solution, and the reaction mixture is incubated at room temperature for 1-2 hours .
Industrial Production Methods
In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide (TEA) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as desalting or dialysis to remove any unreacted reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo DBCO-PEG4-Maleimide (TEA) undergoes several types of chemical reactions, including:
Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety undergoes SPAAC with molecules containing azide groups, forming stable triazole linkages.
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include reducing agents such as immobilized tris(2-carboxyethyl)phosphine (TCEP) disulfide reducing gel.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Sulfo DBCO-PEG4-Maleimide (TEA) has a wide range of scientific research applications, including:
Wirkmechanismus
Sulfo DBCO-PEG4-Maleimide (TEA) exerts its effects through two primary mechanisms:
Vergleich Mit ähnlichen Verbindungen
Sulfo DBCO-PEG4-Maleimide (TEA) can be compared with other similar compounds, such as:
Sulfo DBCO-PEG4-Maleimide: Similar in structure and function, but without the TEA component.
Maleimide-PEG4-DBCO: Another PEG-based linker with similar reactivity towards thiols and azides.
Uniqueness
Sulfo DBCO-PEG4-Maleimide (TEA) is unique due to its combination of a maleimide group, a PEG spacer, and a DBCO moiety, which provides enhanced solubility, stability, and reactivity in aqueous buffers. This makes it highly versatile for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C45H62N6O13S |
|---|---|
Molekulargewicht |
927.1 g/mol |
IUPAC-Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C39H47N5O13S.C6H15N/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44;1-4-7(5-2)6-3/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53);4-6H2,1-3H3 |
InChI-Schlüssel |
MTAIVIDQGSMDTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
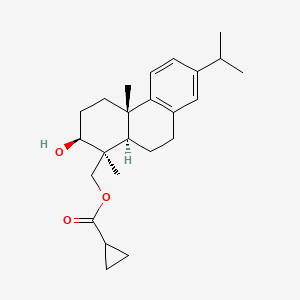

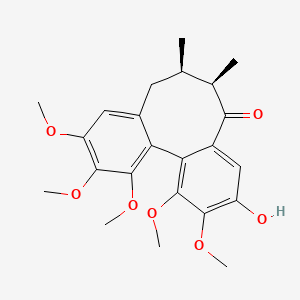


![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
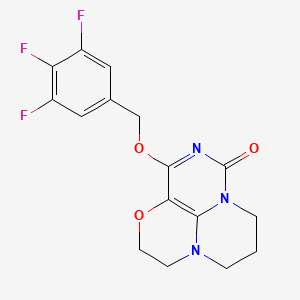
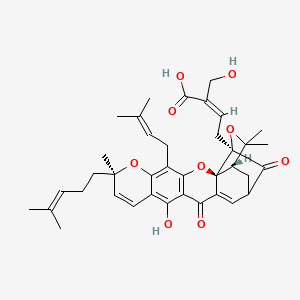
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
